Bedaquiline - 654653-93-7

Bedaquiline

Catalog Number: EVT-336815
CAS Number: 654653-93-7
Molecular Formula: C₃₂H₃₁BrN₂O₂
Molecular Weight: 555.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Bedaquiline, also known by its developmental code names TMC207 and R207910, is a diarylquinoline categorized as a novel oral antimycobacterial agent [, ]. This classification stems from its unique mechanism of action that targets the energy production process within mycobacteria, specifically the mycobacterial adenosine triphosphate (ATP) synthase [, ]. This distinct approach to combating mycobacterial infections makes Bedaquiline a valuable tool in scientific research, especially in exploring new strategies to combat drug-resistant tuberculosis (TB) [, ].

Mechanism of Action

Bedaquiline exerts its antimycobacterial activity through a unique mechanism: the inhibition of mycobacterial ATP synthase [, , ]. ATP synthase plays a crucial role in cellular energy production by synthesizing ATP, the primary energy currency of cells. By binding to the transmembrane component of ATP synthase, Bedaquiline disrupts electron transport, thereby preventing ATP synthesis [, , ]. This inhibition effectively cuts off the energy supply of Mycobacterium tuberculosis, leading to bacterial death [, , ]. This unique mechanism makes Bedaquiline effective against both drug-sensitive and drug-resistant strains of Mycobacterium tuberculosis [, ].

Applications
  • Treatment of Multidrug-Resistant Tuberculosis (MDR-TB): Bedaquiline represents a crucial addition to the treatment arsenal against MDR-TB [, , , , , , , , ]. Multiple studies have demonstrated its efficacy in improving treatment outcomes for patients with MDR-TB, especially those with limited treatment options [, , , , , , , , , , , , , ].
  • Treatment of Extensively Drug-Resistant Tuberculosis (XDR-TB): Bedaquiline's efficacy extends to XDR-TB, offering hope for patients with this highly resistant form of TB [, , , ]. Research has shown that bedaquiline-containing regimens substantially improve treatment success rates and reduce mortality in XDR-TB patients [, , , ].
  • Treatment of Nontuberculous Mycobacteria (NTM): While primarily used against TB, Bedaquiline demonstrates promising in vitro activity against several NTM species [, , , , ]. Research suggests its potential as a therapeutic option for NTM infections, particularly Mycobacterium avium complex (MAC) and Mycobacterium abscessus [, , , , ].
  • Tuberculosis Preventive Therapy: Long-acting injectable formulations of Bedaquiline are being investigated for their potential to shorten TB preventive therapy []. Studies in mouse models show promising results, suggesting that these formulations may significantly reduce the duration of preventive therapy [].
  • Cancer Research: Research suggests that Bedaquiline might have anti-cancer properties by targeting mitochondrial ATP synthase in mammalian cells []. In vitro studies have shown that Bedaquiline inhibits the proliferation of cancer stem-like cells, highlighting its potential application in cancer research [].
Future Directions
  • Optimization of Treatment Regimens: Research continues to focus on optimizing Bedaquiline-containing regimens for MDR-TB and XDR-TB [, , , ]. This includes identifying the best companion drugs, optimal dosage, and treatment duration to maximize efficacy and minimize the risk of resistance development [, , , ].
  • Understanding Bedaquiline Resistance: Research is crucial to understand the emergence and mechanisms of Bedaquiline resistance [, , , , , , , ]. This knowledge will inform strategies to monitor resistance, prevent its development, and manage patients infected with Bedaquiline-resistant strains [, , , , , , , ].
  • Development of New Formulations: Research into long-acting injectable Bedaquiline formulations continues for TB preventive therapy and potentially for simplifying treatment regimens []. These formulations could improve patient adherence and potentially reduce the duration of therapy [].
  • Exploration of New Applications: The potential of Bedaquiline for treating NTM infections and its possible role in cancer therapy warrant further investigation [, , , , , ]. These areas hold exciting possibilities for future research and application of Bedaquiline.

Properties

CAS Number

654653-93-7

Product Name

Bedaquiline

IUPAC Name

(1R,2S)-1-(6-bromo-2-methoxyquinolin-3-yl)-4-(dimethylamino)-2-naphthalen-1-yl-1-phenylbutan-2-ol

Molecular Formula

C₃₂H₃₁BrN₂O₂

Molecular Weight

555.5 g/mol

InChI

InChI=1S/C32H31BrN2O2/c1-35(2)19-18-32(36,28-15-9-13-22-10-7-8-14-26(22)28)30(23-11-5-4-6-12-23)27-21-24-20-25(33)16-17-29(24)34-31(27)37-3/h4-17,20-21,30,36H,18-19H2,1-3H3/t30-,32-/m1/s1

InChI Key

QUIJNHUBAXPXFS-XLJNKUFUSA-N

SMILES

CN(C)CCC(C1=CC=CC2=CC=CC=C21)(C(C3=CC=CC=C3)C4=C(N=C5C=CC(=CC5=C4)Br)OC)O

Solubility

Insoluble
In water, 1.77X10-3 mg/L at 25 °C (est)

Synonyms

1-(6-bromo-2-methoxy-quinolin-3-yl)-4-dimethylamino-2-(3-fluorophenyl)-1-phenyl-butan-2-ol
AIDS-222089
AIDS222088
Bedaquiline
bedaquiline fumarate
R207910
TMC207

Canonical SMILES

CN(C)CCC(C1=CC=CC2=CC=CC=C21)(C(C3=CC=CC=C3)C4=C(N=C5C=CC(=CC5=C4)Br)OC)O

Isomeric SMILES

CN(C)CC[C@@](C1=CC=CC2=CC=CC=C21)([C@H](C3=CC=CC=C3)C4=C(N=C5C=CC(=CC5=C4)Br)OC)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.